molecular formula C8H12N8O2 B12798490 (2E,2'E)-2,2'-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide CAS No. 92352-38-0

(2E,2'E)-2,2'-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide

Cat. No.: B12798490
CAS No.: 92352-38-0
M. Wt: 252.23 g/mol
InChI Key: CXMHOKVZNMMKKF-UHFFFAOYSA-N
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Description

(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide is a complex organic compound characterized by its unique structure, which includes a cyclohexa-diene ring with hydroxyl groups and a dihydrazinecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the cyclohexa-diene ring: This can be achieved through Diels-Alder reactions or other cyclization methods.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the dihydrazinecarboximidamide moiety: This step may involve hydrazine derivatives and carboximidamide precursors under specific conditions such as acidic or basic environments.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biochemical interactions or as a probe in molecular biology experiments.

Medicine

In medicine, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxamide
  • (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxylate

Uniqueness

The uniqueness of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide lies in its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

92352-38-0

Molecular Formula

C8H12N8O2

Molecular Weight

252.23 g/mol

IUPAC Name

1-[4-[2-(diaminomethylidene)hydrazinyl]-2,5-dihydroxyphenyl]iminoguanidine

InChI

InChI=1S/C8H12N8O2/c9-7(10)15-13-3-1-5(17)4(2-6(3)18)14-16-8(11)12/h1-2,13,17-18H,(H3,11,12)(H4,9,10,15)

InChI Key

CXMHOKVZNMMKKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)N=NC(=N)N)O)NN=C(N)N

Origin of Product

United States

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